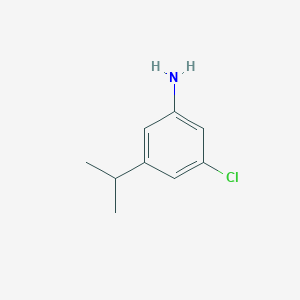
2-chloro-3-(chloromethyl)-6-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(chloromethyl)-6-methoxypyridine (CMMP) is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments and is a key component of many synthetic pathways. CMMP is used in the synthesis of various compounds, including those used in drug development and in other research applications. CMMP is also used in biochemical and physiological experiments, as well as in laboratory experiments.
科学研究应用
2-chloro-3-(chloromethyl)-6-methoxypyridine is used in a variety of scientific research applications. It is often used in drug development and in other research applications. 2-chloro-3-(chloromethyl)-6-methoxypyridine is also used in biochemical and physiological experiments, as well as in laboratory experiments. 2-chloro-3-(chloromethyl)-6-methoxypyridine can be used in the synthesis of various compounds, including those used in drug development and in other research applications. 2-chloro-3-(chloromethyl)-6-methoxypyridine can also be used as a starting material in the synthesis of other compounds, such as those used in drug development.
作用机制
The mechanism of action of 2-chloro-3-(chloromethyl)-6-methoxypyridine is not well understood. However, it is believed that 2-chloro-3-(chloromethyl)-6-methoxypyridine acts as an inhibitor of phosphodiesterase (PDE) enzymes, which are involved in the breakdown of cyclic adenosine monophosphate (cAMP). 2-chloro-3-(chloromethyl)-6-methoxypyridine is also believed to act as an inhibitor of protein kinase A (PKA), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-chloro-3-(chloromethyl)-6-methoxypyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit PDE and PKA, which can lead to a decrease in cAMP and gene expression. 2-chloro-3-(chloromethyl)-6-methoxypyridine has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. 2-chloro-3-(chloromethyl)-6-methoxypyridine has also been shown to have an anti-inflammatory effect, and has been shown to inhibit the growth of cancer cells.
实验室实验的优点和局限性
The use of 2-chloro-3-(chloromethyl)-6-methoxypyridine in laboratory experiments has a number of advantages and limitations. One of the main advantages is that 2-chloro-3-(chloromethyl)-6-methoxypyridine is a versatile compound that can be used in a variety of experiments. It is also relatively inexpensive and easy to obtain. However, 2-chloro-3-(chloromethyl)-6-methoxypyridine is toxic and should be handled with caution. It is also important to note that 2-chloro-3-(chloromethyl)-6-methoxypyridine is a highly reactive compound and should be handled with care.
未来方向
The use of 2-chloro-3-(chloromethyl)-6-methoxypyridine in scientific research is an area of active research and there are a number of potential future directions. One potential future direction is the development of more efficient synthetic pathways for the synthesis of 2-chloro-3-(chloromethyl)-6-methoxypyridine. Additionally, further research is needed to better understand the mechanism of action of 2-chloro-3-(chloromethyl)-6-methoxypyridine and its effects on biochemical and physiological processes. Additionally, further research is needed to explore the potential applications of 2-chloro-3-(chloromethyl)-6-methoxypyridine in drug development and other research applications. Finally, further research is needed to explore the potential toxicity of 2-chloro-3-(chloromethyl)-6-methoxypyridine and its effects on humans and the environment.
合成方法
2-chloro-3-(chloromethyl)-6-methoxypyridine can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 3-chloro-2-methoxypyridine with phosphorus oxychloride in the presence of a base. This reaction yields 2-chloro-3-(chloromethyl)-6-methoxypyridine in high yields with good selectivity. Other methods used to synthesize 2-chloro-3-(chloromethyl)-6-methoxypyridine include the reaction of 3-chloro-2-methoxypyridine with dimethylformamide and a base, and the reaction of 3-chloro-2-methoxypyridine with bromine and a base.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-3-(chloromethyl)-6-methoxypyridine involves the chlorination of 2-methoxypyridine followed by the reaction of the resulting 2-chloro-6-methoxypyridine with formaldehyde and hydrochloric acid to form the final product.", "Starting Materials": [ "2-methoxypyridine", "Chlorine gas", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Chlorination of 2-methoxypyridine using chlorine gas in the presence of a catalyst to form 2-chloro-6-methoxypyridine", "Reaction of 2-chloro-6-methoxypyridine with formaldehyde and hydrochloric acid to form 2-chloro-3-(chloromethyl)-6-methoxypyridine" ] } | |
CAS 编号 |
1227588-36-4 |
产品名称 |
2-chloro-3-(chloromethyl)-6-methoxypyridine |
分子式 |
C7H7Cl2NO |
分子量 |
192 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



